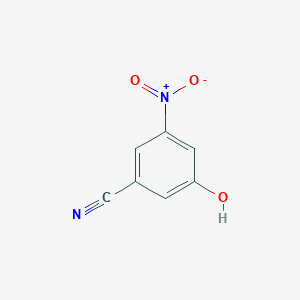

3-Hydroxy-5-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-1-6(9(11)12)3-7(10)2-5/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVJKELIWFBDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650381 | |

| Record name | 3-Hydroxy-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-02-2 | |

| Record name | 3-Hydroxy-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-5-nitrobenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Hydroxy-5-nitrobenzonitrile, a versatile nitrogen-containing phenolic compound. With its unique trifunctionality, this molecule serves as a valuable building block in medicinal chemistry, organic synthesis, and biochemical research. This document moves beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and practical applications.

Core Molecular and Physical Properties

This compound is a solid compound at room temperature, as indicated by its suppliers. Its core structure consists of a benzene ring substituted with a hydroxyl (-OH) group, a nitro (-NO₂) group, and a nitrile (-CN) group at positions 3, 5, and 1, respectively.

Structural and Physicochemical Data

A summary of the key identifiers and computed properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 929000-02-2 | |

| Molecular Formula | C₇H₄N₂O₃ | |

| Molecular Weight | 164.12 g/mol | |

| Monoisotopic Mass | 164.02219 Da | |

| Physical Form | Solid | |

| Storage | Sealed in a dry place at room temperature | |

| Predicted XlogP | 2.2 |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Electrophilic Nitration of 3-Hydroxybenzonitrile

The hydroxyl group of the starting material, 3-hydroxybenzonitrile, is an activating ortho-, para-director, while the nitrile group is a deactivating meta-director. This directing influence of the substituents is crucial in predicting the regioselectivity of the nitration reaction. The hydroxyl group's activating effect is generally stronger than the nitrile group's deactivating effect. Therefore, the incoming nitro group is directed to the positions ortho and para to the hydroxyl group. The para-position is sterically hindered by the nitrile group, making the ortho positions (C2 and C6) the most likely sites for nitration. The C5 position is meta to the nitrile and ortho to the hydroxyl, making it a plausible, though potentially minor, product.

A potential mechanism for this reaction involves the in-situ generation of the nitronium ion (NO₂⁺) from a mixture of nitric acid and sulfuric acid. The aromatic ring of 3-hydroxybenzonitrile then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate, also known as a Wheland intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the nitrated product.

Caption: Proposed synthesis of this compound.

Detailed Step-by-Step Protocol (Proposed)

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to the cold sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

-

Substrate Addition: Dissolve 3-hydroxybenzonitrile in a minimal amount of a suitable solvent (e.g., glacial acetic acid) and add it dropwise to the nitrating mixture, ensuring the temperature does not exceed 10-15 °C. The choice of solvent is critical to ensure homogeneity and control the reaction rate.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature for a specified duration. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum conversion of the starting material.

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Isolation and Purification: Collect the crude product by filtration, wash with cold water to remove residual acid, and then purify by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Spectroscopic and Analytical Characterization

Due to the limited availability of published experimental spectra for this compound, this section provides predicted data and interpretation based on the known effects of the substituent groups on a benzene ring. These predictions are invaluable for researchers in identifying and characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons. The proton at C2 will likely appear as a triplet or a broad singlet, influenced by the adjacent hydroxyl and nitrile groups. The protons at C4 and C6 will likely appear as a doublet of doublets or two distinct multiplets, with their chemical shifts influenced by the electron-withdrawing nitro group and the hydroxyl group. The phenolic proton (-OH) will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the nitrile group (C1) will appear at a characteristic downfield shift. The carbons attached to the hydroxyl (C3) and nitro (C5) groups will also be significantly shifted. The remaining aromatic carbons (C2, C4, C6) will have chemical shifts influenced by the cumulative electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (hydroxyl) | 3500-3200 (broad) | Stretching |

| C≡N (nitrile) | 2240-2220 | Stretching |

| N-O (nitro) | 1550-1500 and 1360-1290 | Asymmetric and Symmetric Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show a molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the hydroxyl group (OH), and the nitrile group (CN), leading to characteristic fragment ions.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its three functional groups.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide ion. This increases the nucleophilicity of the aromatic ring, making it more susceptible to further electrophilic substitution. The hydroxyl group can also be alkylated or acylated to form ethers and esters, respectively.

-

Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid (3-hydroxy-5-nitrobenzoic acid) or an amide intermediate. Reduction of the nitrile group with reducing agents like lithium aluminum hydride (LiAlH₄) would yield a primary amine (3-hydroxy-5-nitrobenzylamine).

-

Aromatic Ring: The aromatic ring is electron-deficient due to the presence of the electron-withdrawing nitro and nitrile groups. This deactivation makes further electrophilic aromatic substitution reactions challenging. However, nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring, could be a feasible reaction pathway, especially at the positions activated by the nitro group.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical and biological research.

Medicinal Chemistry and Drug Discovery

The presence of multiple functional groups that can be selectively modified makes this compound an attractive scaffold for the synthesis of diverse libraries of molecules for drug discovery. The nitro group can be reduced to an amine, which can then be further functionalized. The nitrile group can be converted to other functional groups like tetrazoles, which are common in medicinal chemistry. The phenolic hydroxyl group provides a site for introducing various substituents to modulate the pharmacological properties of the final compounds. Its role as a building block for creating complex molecules, especially heterocyclic compounds, is crucial in medicinal chemistry.

Biochemical and Proteomics Research

In the field of proteomics, this compound is used as a nitrogenated phenol compound. While specific, detailed protocols are often proprietary, its structure suggests potential applications in the derivatization of proteins or peptides for analysis by mass spectrometry. The hydroxyl group could be used to introduce a reactive handle for cross-linking or affinity purification. The nitro group could potentially be used as a handle for specific chemical modifications or as a reporter group in certain assays.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

The compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

Conclusion

This compound is a chemical compound with significant potential in various scientific disciplines. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex molecules with potential biological activity. This guide has provided a detailed overview of its properties, a plausible synthetic route, and its key applications, grounded in the principles of organic chemistry. Further experimental validation of the predicted data will undoubtedly enhance its utility and open new avenues for its application in research and development.

References

- Google Patents. (n.d.). Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.

-

ARKAT USA, Inc. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. ARKIVOC. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 3-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

-

PMC. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Semantic Scholar. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-nitrobenzonitrile. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

A Technical Guide to 3-Hydroxy-5-nitrobenzonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-5-nitrobenzonitrile (CAS No. 929000-02-2), a key chemical intermediate with significant potential in medicinal chemistry and materials science. While specific literature on this exact isomer is limited, this document synthesizes information from analogous compounds and fundamental chemical principles to offer a robust framework for its study and application. We will delve into its physicochemical properties, plausible synthetic routes, characteristic reactivity of its functional groups, and its prospective role as a versatile building block for the synthesis of novel heterocyclic compounds and other complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this molecule.

Introduction: The Strategic Importance of Polysubstituted Benzonitriles

Polysubstituted benzonitriles are a cornerstone in the synthesis of a vast array of organic molecules, finding applications from pharmaceuticals to agrochemicals and dyes.[1] The presence of multiple, distinct functional groups on the aromatic ring provides a rich platform for a diverse range of chemical transformations. This compound is a prime example of such a scaffold, incorporating a hydroxyl group, a nitro group, and a nitrile moiety. This unique combination of electron-donating (hydroxyl) and electron-withdrawing (nitro, nitrile) groups on the benzene ring creates a unique electronic landscape, influencing the reactivity of each functional group and the aromatic ring itself. Its utility as a building block is particularly pronounced in the construction of heterocyclic compounds, which are of paramount importance in medicinal chemistry.[1][2]

Physicochemical and Spectroscopic Profile

While a comprehensive experimental dataset for this compound is not extensively published, we can predict its key properties based on its structure and data from analogous compounds.

Physicochemical Properties

The key physicochemical properties are summarized in the table below.

| Property | Predicted/Reported Value | Source(s) |

| CAS Number | 929000-02-2 | [3] |

| Molecular Formula | C₇H₄N₂O₃ | [3] |

| Molecular Weight | 164.12 g/mol | [4][5] |

| Physical Form | Solid | |

| Storage | Sealed in dry, room temperature | |

| Purity | Typically >98% | |

| XlogP (predicted) | 2.2 | [5] |

Spectroscopic Characterization

The spectroscopic signature of this compound is dictated by its constituent functional groups. The following are predicted key spectral features based on the analysis of similar substituted aromatic nitriles.[6]

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the hydroxyl, nitrile, and nitro groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Comments |

| O-H Stretch | ~3500 - 3300 (broad) | Characteristic of phenolic hydroxyl group. |

| C≡N Stretch | ~2230 (sharp, intense) | Typical for an aromatic nitrile. |

| NO₂ Asymmetric Stretch | ~1530 | Indicative of the nitro group. |

| NO₂ Symmetric Stretch | ~1350 | Indicative of the nitro group. |

| C-O Stretch | ~1200 | Phenolic C-O bond. |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the hydroxyl proton. The electron-withdrawing nature of the nitro and nitrile groups will influence the chemical shifts of the aromatic protons, causing them to appear relatively downfield. The hydroxyl proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The nitrile carbon is expected to have a characteristic downfield chemical shift. The carbons attached to the nitro and hydroxyl groups will also show distinct shifts due to the electronic effects of these substituents.

2.2.3. Mass Spectrometry (MS)

Under electron ionization (EI), the fragmentation of this compound is expected to involve characteristic losses of the nitro and nitrile groups.[7][8] The molecular ion peak [M]⁺• at m/z 164 would be expected, followed by fragment ions corresponding to the loss of NO₂ (m/z 118) and subsequently HCN (m/z 91).

Synthesis and Availability

Retrosynthetic Analysis and Plausible Synthetic Route

A logical approach to the synthesis of this compound would likely involve the nitration of a suitably substituted benzonitrile precursor.

Caption: A simplified retrosynthetic analysis for this compound.

Representative Synthetic Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound based on the nitration of 3-hydroxybenzonitrile. This protocol is adapted from established procedures for the nitration of similar phenolic compounds.[11]

Materials:

-

3-Hydroxybenzonitrile

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid

-

Glacial Acetic Acid

-

Ice

-

Deionized Water

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzonitrile in glacial acetic acid.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

-

Addition of Nitrating Agent: Transfer the nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 3-hydroxybenzonitrile over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is deemed complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any residual acid.

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Chemical Reactivity and Synthetic Utility

The rich functionality of this compound makes it a versatile intermediate for a wide range of chemical transformations. The interplay between the hydroxyl, nitro, and nitrile groups dictates its reactivity.

Caption: Key reaction pathways for the functional groups of this compound.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can undergo typical reactions of phenols.

-

Etherification: Deprotonation with a suitable base followed by reaction with an alkyl halide (Williamson ether synthesis) can yield the corresponding ether. This modification can be used to alter the solubility and electronic properties of the molecule.

-

Esterification: Reaction with an acyl chloride or anhydride in the presence of a base will form the corresponding ester. This is a common strategy for creating prodrugs or modifying the pharmacokinetic profile of a molecule.

Reactions of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into other functionalities.

-

Reduction to an Amine: The most common transformation of the nitro group is its reduction to an amine. This can be achieved using various reducing agents, such as tin and hydrochloric acid, or catalytic hydrogenation (e.g., H₂ over Pd/C). The resulting 3-amino-5-hydroxybenzonitrile is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds.

Reactions of the Nitrile Group

The nitrile group is a key functional handle for introducing a variety of other groups.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is useful for introducing a carboxylic acid moiety, which can serve as a handle for further derivatization or as a key pharmacophoric element.

-

Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Cycloaddition: The nitrile group can participate in cycloaddition reactions, most notably with azides (e.g., sodium azide) to form tetrazoles. Tetrazoles are important isosteres for carboxylic acids in medicinal chemistry.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a precursor to a diverse array of biologically active molecules, particularly heterocyclic compounds.[12][13][14]

A Gateway to Heterocyclic Scaffolds

The strategic positioning of the functional groups in this compound and its derivatives (especially the amino-hydroxy intermediate) allows for the construction of various heterocyclic ring systems through intramolecular cyclization reactions.

Caption: Potential for the synthesis of key heterocyclic scaffolds from a derivative of this compound.

Role as a Privileged Scaffold Fragment

The substituted phenyl ring of this compound can serve as a "privileged scaffold" fragment in drug design. The hydroxyl and amino (after reduction of the nitro group) functionalities can act as key hydrogen bond donors and acceptors, interacting with biological targets such as enzymes and receptors. The nitrile group can also participate in polar interactions.[15] By modifying the functional groups and building upon this core structure, medicinal chemists can explore structure-activity relationships (SAR) to develop potent and selective therapeutic agents.

Safety and Handling

Based on the available safety data for this compound, it should be handled with care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.

Conclusion

This compound is a chemical intermediate with considerable, albeit largely untapped, potential in organic synthesis and drug discovery. Its trifunctional nature provides a versatile platform for the creation of complex molecules, particularly heterocyclic scaffolds of medicinal importance. While direct research on this specific isomer is sparse, this guide has provided a comprehensive overview of its predicted properties, plausible synthetic strategies, and likely reactivity based on established chemical principles and data from analogous compounds. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and applications of this promising building block.

References

- Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302.

- BenchChem. (2025).

- BenchChem. (2025).

- Sigma-Aldrich. This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. 3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis.

- ChemicalBook. This compound 98%.

- Santa Cruz Biotechnology. This compound.

- Parchem. This compound (Cas 929000-02-2).

- Chongqing Chemdad Co. This compound.

- Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619.

- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes.

- ResearchGate. Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)....

- Sigma-Aldrich. 4-Hydroxy-3-nitrobenzonitrile.

- Tasker, A. D., et al. (2002). A High Mass Resolution Study of the Interaction of Aromatic and Nitro-Aromatic Molecules with Intense Laser Fields. The Journal of Physical Chemistry A, 106(16), 3939-3947.

- Wikipedia.

- BenchChem. (2025).

- Google Patents. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.

- Google Patents.

- YouTube. (2022, August 13).

- Chemaxon. NMR Predictor.

- BenchChem. (2025).

- ACD/Labs. NMR Prediction.

- FACCTs. Organic Synthesis Routes.

- ResearchGate. FTIR spectrum of (a)

- MySkinRecipes. This compound.

- PubMed Central. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes.

- Google Patents. EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

- Google Patents. CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Bruker.

- FACCTs. NMR spectra - ORCA 5.0 tutorials.

- ResearchGate.

- Corin Wagen. (2023, March 14).

- PubChemLite. This compound (C7H4N2O3).

- World Journal of Advanced Research and Reviews. (2025, October 25). Role of Heterocycles in Drug Discovery: An Overview.

- BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.

- ResearchGate. (2025, October 5). (PDF)

- PubMed Central. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview.

- Arrow@TU Dublin.

- International Journal of Scientific Research & Technology.

- InstaNANO.

- RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery.

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Functional Group Characteristics of 3,5-Dihydroxybenzaldehyde.

- PubChem. 3-Hydroxy-4-nitrobenzonitrile.

- BenchChem. (2025). The Versatile Reactivity of the Nitrile Group in 2-Alkoxybenzonitriles: A Technical Guide for Drug Discovery and Development.

Sources

- 1. This compound [myskinrecipes.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. scbt.com [scbt.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. PubChemLite - this compound (C7H4N2O3) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. parchem.com [parchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. rroij.com [rroij.com]

- 14. ijsrtjournal.com [ijsrtjournal.com]

- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Hydroxy-5-nitrobenzonitrile: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic compound 3-Hydroxy-5-nitrobenzonitrile (CAS No: 929000-02-2, Molecular Formula: C₇H₄N₂O₃).[1] As a molecule incorporating a hydroxyl, a nitro, and a nitrile group on a benzene ring, its structural elucidation relies on a multi-faceted spectroscopic approach. This document presents a detailed analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition and the rationale behind spectral interpretation are discussed, offering a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction

This compound is a substituted aromatic compound with a molecular weight of 164.12 g/mol .[1] Its utility in biochemical and proteomics research necessitates unambiguous structural confirmation, which is best achieved through a combination of modern spectroscopic techniques. This guide offers an in-depth analysis of the predicted spectroscopic signature of this molecule, providing a foundational dataset for its identification and characterization.

The strategic placement of electron-withdrawing (nitro and nitrile) and electron-donating (hydroxyl) groups on the aromatic ring creates a distinct electronic environment, which is reflected in its spectroscopic properties. Understanding these properties is crucial for quality control in synthesis and for predicting the molecule's reactivity and potential applications.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of experimentally published spectra, the following data is predicted based on established principles of chemical shifts and coupling constants, supported by computational prediction tools.[2][3][4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The electron-withdrawing nature of the nitro and nitrile groups will significantly deshield the aromatic protons, shifting them downfield.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-O | ~10-12 | Broad Singlet | - | 1H |

| H-4 | ~8.5 - 8.7 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 2.0 - 2.5 Hz | 1H |

| H-2 | ~8.2 - 8.4 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 2.0 - 2.5 Hz | 1H |

| H-6 | ~7.8 - 8.0 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 2.0 - 2.5 Hz | 1H |

Interpretation:

-

Hydroxyl Proton (H-O): The phenolic proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to appear as a broad singlet in a downfield region.

-

Aromatic Protons (H-2, H-4, H-6): These three protons are on the aromatic ring.

-

H-4: This proton is situated between two electron-withdrawing groups (nitro and nitrile) and is expected to be the most deshielded, appearing at the lowest field. It will likely appear as a triplet due to coupling with H-2 and H-6, with a small meta-coupling constant (J).

-

H-2: This proton is ortho to the hydroxyl group and meta to the nitro group. It is expected to be significantly deshielded. It will likely appear as a triplet due to meta-coupling with H-4 and H-6.

-

H-6: This proton is ortho to the nitrile group and meta to the nitro group. It is also expected to be deshielded and appear as a triplet due to meta-coupling with H-2 and H-4.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the nature of the substituents on the aromatic ring.

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 (C-NO₂) | ~148 - 152 |

| C-1 (C-OH) | ~155 - 159 |

| C-5 (C-CN) | ~110 - 114 |

| C-Nitrile (CN) | ~117 - 120 |

| C-4 | ~130 - 134 |

| C-2 | ~125 - 129 |

| C-6 | ~120 - 124 |

Interpretation:

-

C-1 and C-3: The carbons directly attached to the highly electronegative oxygen and nitro group (C-1 and C-3) are expected to be the most deshielded and appear at the lowest field.

-

C-Nitrile: The nitrile carbon itself has a characteristic chemical shift in the range of 117-120 ppm.

-

C-5: The carbon bearing the nitrile group (C-5) is expected to be significantly upfield compared to the other substituted carbons.

-

C-2, C-4, C-6: These protonated carbons will appear in the aromatic region, with their specific shifts influenced by the combined electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for acquiring NMR spectra of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted IR spectrum of this compound will be dominated by absorptions from the O-H, C≡N, N-O, and aromatic C-H and C=C bonds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenol O-H | Stretching | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium, Sharp |

| Nitrile C≡N | Stretching | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| Nitro N-O | Asymmetric Stretching | 1500 - 1550 | Strong |

| Nitro N-O | Symmetric Stretching | 1330 - 1370 | Strong |

| C-O | Stretching | 1200 - 1300 | Medium |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 | Strong |

Interpretation:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C≡N Stretch: The nitrile group will exhibit a very characteristic sharp and strong absorption band around 2220-2240 cm⁻¹.[6]

-

N-O Stretches: The nitro group will show two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically in the ranges of 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[7]

-

Aromatic Region: The spectrum will also feature several bands corresponding to aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. Strong bands in the fingerprint region (700-900 cm⁻¹) will be due to C-H out-of-plane bending, which can be indicative of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The exact mass of this compound (C₇H₄N₂O₃) is 164.0222 Da. The molecular ion peak is expected to be observed at m/z = 164.

-

Major Fragment Ions: The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for aromatic nitro compounds and phenols.

| m/z | Predicted Fragment | Neutral Loss |

| 134 | [M - NO]⁺ | NO (30 Da) |

| 118 | [M - NO₂]⁺ | NO₂ (46 Da) |

| 90 | [M - NO₂ - CO]⁺ | NO₂ and CO (74 Da) |

| 63 | [C₅H₃]⁺ | Further fragmentation |

Fragmentation Pathway:

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Interpretation: The fragmentation of aromatic nitro compounds is often characterized by the loss of NO and NO₂.[8] The loss of a nitro group (NO₂) to give a fragment at m/z 118 is a common pathway. Subsequent loss of carbon monoxide (CO) from the resulting phenoxide-type ion would lead to a fragment at m/z 90.

Experimental Protocol for Mass Spectrometry Data Acquisition

A standard method for analyzing a solid sample like this compound would be Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., methanol or ethyl acetate).

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., HP-5ms). The oven temperature can be programmed to ramp from a low temperature (e.g., 100 °C) to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

Ionization: The eluted compound enters the mass spectrometer and is ionized using a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the methodologies for their acquisition and interpretation, serve as a crucial reference for any researcher working with this compound. The distinct spectral features arising from the interplay of its functional groups should allow for its straightforward identification and characterization in a laboratory setting.

References

-

Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - RSC Publishing. (n.d.). Retrieved January 5, 2026, from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

A High Mass Resolution Study of the Interaction of Aromatic and Nitro-Aromatic Molecules with Intense Laser Fields - silis. (n.d.). Retrieved January 5, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 5, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 5, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved January 5, 2026, from [Link]

-

ChemAxon. (n.d.). NMR Predictor | Chemaxon Docs. Retrieved January 5, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzonitrile, 3-hydroxy-. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). This compound (C7H4N2O3). Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). How to predict IR Spectra?. Retrieved January 5, 2026, from [Link]

-

The LibreTexts libraries. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 5, 2026, from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 3-Nitrobenzonitrile. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound 98% CAS#: [amp.chemicalbook.com]

- 2. Simulate and predict NMR spectra [nmrdb.org]

- 3. m.youtube.com [m.youtube.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Visualizer loader [nmrdb.org]

- 6. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Visualizer loader [nmrdb.org]

- 8. CASPRE [caspre.ca]

"3-Hydroxy-5-nitrobenzonitrile" synthesis pathways and precursors

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-5-nitrobenzonitrile

This guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key intermediate in the development of complex pharmaceutical and organic molecules. Its unique trifunctional nature, featuring hydroxyl, nitro, and cyano groups, makes it a versatile building block for creating compounds with specific biological activities.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a critical analysis of synthetic strategies.

Introduction to this compound

This compound is a valuable scaffold in medicinal chemistry. The electron-withdrawing properties of the nitro and cyano groups, combined with the nucleophilic character of the hydroxyl group, allow for a wide range of chemical transformations. This enables the synthesis of diverse libraries of compounds for screening and development.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a multi-substituted aromatic ring like this compound requires careful planning regarding the order of functional group introduction. The directing effects of the substituents play a critical role in achieving the desired regiochemistry. The primary retrosynthetic disconnections lead to two main strategic approaches, starting from either 3-aminophenol or 3-hydroxybenzonitrile.

Pathway 1: Synthesis Starting from 3-Aminophenol

This pathway is a robust and often preferred method due to the cooperative directing effects of the amino and hydroxyl groups in the initial nitration step.

Step 1: Nitration of 3-Aminophenol to 3-Amino-5-nitrophenol

The first step involves the regioselective nitration of 3-aminophenol. The hydroxyl and amino groups are both ortho-, para-directing activators. Their positions in 3-aminophenol direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to each group. The position C5 is para to the hydroxyl group and ortho to the amino group, making it the most electronically enriched and sterically accessible site for nitration.

Experimental Protocol: Nitration of 3-Aminophenol

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3-aminophenol in concentrated sulfuric acid.

-

Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product, 3-amino-5-nitrophenol, to precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

Step 2: Diazotization and Sandmeyer Reaction of 3-Amino-5-nitrophenol

The subsequent step is a classic Sandmeyer reaction, which converts the amino group into a cyano group via a diazonium salt intermediate.[2]

Experimental Protocol: Sandmeyer Reaction of 3-Amino-5-nitrophenol

-

Diazotization: Suspend 3-amino-5-nitrophenol in a mixture of hydrochloric acid and water, and cool the suspension to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.[3]

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide, and cool it to 0 °C. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for about an hour to drive the reaction to completion.[3]

-

Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: Synthesis of this compound from 3-Aminophenol.

Pathway 2: Synthesis Starting from 3-Hydroxybenzonitrile (m-Cyanophenol)

This pathway is more direct, involving only one step. However, it can be more challenging due to the deactivating nature of the cyano group.

Step 1: Nitration of 3-Hydroxybenzonitrile

In this approach, the hydroxyl group is an activating ortho-, para-director, while the cyano group is a deactivating meta-director. The hydroxyl group's activating effect is generally stronger, directing the nitration primarily to the positions ortho and para to it. Position 5 is ortho to the hydroxyl group and meta to the cyano group, making it a likely, though potentially less reactive, site for nitration compared to the nitration of 3-aminophenol. Phenols with strongly deactivating groups such as a cyano group can be resistant to nitration.[4]

Experimental Protocol: Nitration of 3-Hydroxybenzonitrile

-

Dissolve 3-hydroxybenzonitrile in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, and cool the solution to 0-5 °C.

-

Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or a milder nitrating agent like antimony nitrate, dropwise while maintaining the low temperature.[5]

-

Stir the reaction mixture at a low temperature for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry. The product may require purification by column chromatography to separate it from any isomers formed.

Caption: Synthesis of this compound from 3-Hydroxybenzonitrile.

Comparative Analysis of Synthetic Routes

| Feature | Pathway 1: From 3-Aminophenol | Pathway 2: From 3-Hydroxybenzonitrile |

| Number of Steps | Two | One |

| Starting Material Availability | Readily available | Readily available |

| Regioselectivity | High, due to cooperative directing groups | Moderate, potential for isomer formation |

| Reaction Conditions | Milder for nitration, standard for Sandmeyer | Potentially harsher nitration conditions required |

| Potential Yield | Generally good to high | Variable, may be lower due to deactivation |

| Challenges | Handling of diazonium salts (can be unstable) | Overcoming the deactivating effect of the cyano group, potential for side reactions |

Conclusion

Both presented pathways offer viable routes to this compound. The choice of pathway will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. Pathway 1, starting from 3-aminophenol, is often favored for its high regioselectivity and reliable yields, despite being a two-step process. Pathway 2 offers a more direct route but may require more optimization to achieve satisfactory results. This guide provides the foundational knowledge for researchers to select and execute the most suitable synthesis for their needs.

References

-

Study.com. (n.d.). Starting with 3-nitroaniline, show how to prepare 3-Hydroxybenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.

- Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.

-

Scientific Information Database. (n.d.). NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.

-

National Center for Biotechnology Information. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-5-hydroxybenzonitrile. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(30), 17355-17362. Retrieved from [Link]

-

Arkat USA. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). 9: Multistep Synthesis (Experiment). Retrieved from [Link]

- Google Patents. (n.d.). MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace.

-

Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(30), 17355-17362. Retrieved from [Link]

- Google Patents. (n.d.). CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

- Google Patents. (n.d.). WO2003011810A1 - Method for the nitration of phenolic compounds.

-

Chemistry LibreTexts. (2015, July 18). 16.5: Synthetic Strategies Toward Substituted Benzenes. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2023, January 15). Multi-step Synthesis of Substituted Benzenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-5-nitrophenol. PubChem Compound Database. Retrieved from [Link]

-

Khan Academy. (n.d.). Nitration of Phenols. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Hydroxy-5-nitrobenzonitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-5-nitrobenzonitrile, a key chemical intermediate in the fields of pharmaceutical development and organic synthesis. While the specific historical discovery of this compound is not well-documented in seminal literature, this guide elucidates its significance within the broader context of benzonitrile derivatives, which have been pivotal since the initial synthesis of benzonitrile by Hermann Fehling in 1844.[1][2] This document details the physicochemical properties of this compound, a proposed, scientifically grounded synthetic route based on established methodologies for the regioselective nitration of phenolic compounds, and its applications as a versatile building block in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Introduction: The Legacy of Benzonitrile Derivatives

The story of benzonitrile derivatives begins with the discovery of benzonitrile (C₆H₅CN) itself in 1844 by Hermann Fehling, who synthesized it through the thermal dehydration of ammonium benzoate.[1][2] This discovery was foundational, giving rise to the term "nitrile" for the entire class of organic compounds containing the –C≡N functional group.[1] Benzonitrile and its derivatives have since become indispensable in organic synthesis. The nitrile group is highly electron-withdrawing, which influences the reactivity of the benzene ring, and it can be readily converted into other functional groups such as carboxylic acids, amides, and amines.[3] This chemical versatility has established benzonitrile derivatives as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This compound (C₇H₄N₂O₃) is a member of this important class of compounds. Its structure, featuring a hydroxyl, a nitro, and a nitrile group, offers a unique combination of reactive sites, making it a valuable precursor for complex molecular architectures, particularly in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 929000-02-2 | |

| Molecular Formula | C₇H₄N₂O₃ | |

| Molecular Weight | 164.12 g/mol | |

| Appearance | Solid (Expected to be a yellow solid based on similar nitroaromatic compounds) | General Knowledge |

| Storage Temperature | Room Temperature, sealed in dry conditions | |

| Predicted XlogP | 2.2 |

While detailed, experimentally-derived spectroscopic data for this compound is not widely published, predicted mass spectrometry data is available and presented in Table 2.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 165.02947 |

| [M+Na]⁺ | 187.01141 |

| [M-H]⁻ | 163.01491 |

| [M+NH₄]⁺ | 182.05601 |

| [M+K]⁺ | 202.98535 |

| Data sourced from PubChemLite and calculated using CCSbase.[5] |

Proposed Synthesis of this compound

The synthesis of this compound can be logically achieved through the regioselective nitration of 3-hydroxybenzonitrile. The hydroxyl group is an ortho-, para-director, while the nitrile group is a meta-director. The nitration is expected to occur at the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group is blocked by the nitrile group. Therefore, nitration is anticipated to occur at one of the ortho positions. The presence of the electron-withdrawing nitrile group will influence the regioselectivity.

The following diagram illustrates the proposed synthetic workflow.

Sources

An In-depth Technical Guide to 3-Hydroxy-5-nitrobenzonitrile: Structural Analogues and Derivatives in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-5-nitrobenzonitrile, a versatile chemical scaffold, and its structural analogues and derivatives. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthetic strategies for these compounds, explores their diverse biological activities, and provides detailed protocols for their evaluation. By elucidating the structure-activity relationships and potential mechanisms of action, this guide aims to serve as a foundational resource for the rational design and development of novel therapeutics based on the this compound core.

Introduction: The Significance of the this compound Scaffold

This compound is a unique aromatic compound characterized by the presence of a hydroxyl group, a nitro group, and a nitrile group on a benzene ring.[1][2] This trifunctional nature makes it a highly valuable building block in organic and medicinal chemistry. The electron-withdrawing properties of the nitrile and nitro groups, combined with the hydrogen-bonding capability of the hydroxyl group, create a distinct electronic and steric profile that can be exploited for targeted molecular interactions.[1]

The nitrile moiety is a key pharmacophore found in numerous approved drugs, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or even participate in covalent interactions with enzyme targets.[3] Similarly, the nitro group, while sometimes associated with toxicity, is a feature of many biologically active compounds and can be crucial for their mechanism of action, often through bioreduction to reactive intermediates.[4] The strategic combination of these functionalities on a single scaffold presents a compelling starting point for the exploration of novel chemical space in drug discovery.

This guide will systematically explore the synthesis of this compound and its derivatives, their potential biological applications, and the experimental methodologies required to assess their efficacy and safety.

Synthetic Strategies: Accessing the this compound Core and its Analogues

The synthesis of this compound and its derivatives can be approached through several strategic pathways, primarily involving the introduction of the nitrile and nitro functionalities onto a phenolic precursor.

Synthesis of the Core Scaffold: this compound

A plausible and efficient route to this compound involves the nitration of 3-hydroxybenzonitrile. Phenols are highly activated towards electrophilic aromatic substitution, and their nitration can be achieved under relatively mild conditions.

-

Dissolution: Dissolve 3-hydroxybenzonitrile in a suitable solvent, such as glacial acetic acid, in a round-bottom flask.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Nitrating Agent Preparation: In a separate vessel, carefully prepare a nitrating mixture, for instance, by dropwise addition of nitric acid to sulfuric acid, maintaining a low temperature.

-

Addition: Add the nitrating mixture dropwise to the cooled solution of 3-hydroxybenzonitrile. The temperature should be carefully monitored and maintained below 10 °C to control the reaction and minimize side-product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a designated period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Isolation: Upon completion, the reaction is quenched by pouring the mixture into ice-water. The precipitated product, this compound, can then be collected by filtration, washed with cold water, and dried.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent system.

dot graph "Synthesis_of_3_Hydroxy_5_nitrobenzonitrile" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"3-Hydroxybenzonitrile" [label="3-Hydroxybenzonitrile"]; "HNO3_H2SO4" [label="HNO3 / H2SO4", shape=plaintext, fontcolor="#EA4335"]; "this compound" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"3-Hydroxybenzonitrile" -> "this compound" [label="Nitration"]; "HNO3_H2SO4" -> "this compound"; } caption: "Synthesis of this compound via nitration."

Synthesis of Structural Analogues

The versatility of the this compound scaffold allows for the synthesis of a wide range of structural analogues through modifications of the starting materials or subsequent functional group transformations.

Halogenated derivatives, such as 3-chloro-5-hydroxybenzonitrile, are valuable intermediates for further cross-coupling reactions.[5] Their synthesis can be achieved by starting with the corresponding halogenated phenol.

The nitro group of this compound can be selectively reduced to an amino group to yield 3-amino-5-hydroxybenzonitrile. This transformation opens up possibilities for amide bond formation and the synthesis of a new class of derivatives. A common method for this reduction is catalytic hydrogenation using a palladium catalyst or reduction with metals in acidic media.

-

Dissolution: Dissolve this compound in a suitable solvent like ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 3-amino-5-hydroxybenzonitrile by column chromatography or recrystallization.

dot graph "Synthesis_of_3_amino_5_hydroxybenzonitrile" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"this compound" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "H2_PdC" [label="H2, Pd/C", shape=plaintext, fontcolor="#34A853"]; "3-Amino-5-hydroxybenzonitrile" [label="3-Amino-5-hydroxybenzonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "3-Amino-5-hydroxybenzonitrile" [label="Reduction"]; "H2_PdC" -> "3-Amino-5-hydroxybenzonitrile"; } caption: "Reduction of the nitro group to an amino group."

The Sandmeyer reaction is a powerful tool for introducing a nitrile group onto an aromatic ring starting from an aniline derivative.[6][7][8] This method is particularly useful for synthesizing benzonitriles with substitution patterns that are not easily accessible through other routes.[9] The reaction proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[6][7][8]

dot graph "Sandmeyer_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

"Aniline_Derivative" [label="Aniline Derivative"]; "NaNO2_HCl" [label="NaNO2, HCl", shape=plaintext, fontcolor="#202124"]; "Diazonium_Salt" [label="Diazonium Salt"]; "CuCN" [label="CuCN", shape=plaintext, fontcolor="#202124"]; "Benzonitrile_Derivative" [label="Benzonitrile Derivative", fillcolor="#FBBC05", fontcolor="#202124"];

"Aniline_Derivative" -> "Diazonium_Salt" [label="Diazotization"]; "NaNO2_HCl" -> "Diazonium_Salt"; "Diazonium_Salt" -> "Benzonitrile_Derivative" [label="Cyanation"]; "CuCN" -> "Benzonitrile_Derivative"; } caption: "General scheme of the Sandmeyer reaction for benzonitrile synthesis."

Biological Activities and Therapeutic Potential

The structural features of this compound and its derivatives suggest a broad range of potential biological activities.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[4] Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell to form cytotoxic radical species that can damage DNA and other vital macromolecules. The presence of the nitrile group can further modulate the electronic properties and bioavailability of the molecule, potentially enhancing its antimicrobial efficacy.

Anticancer Activity

The development of novel anticancer agents is a critical area of research. The this compound scaffold can serve as a template for the design of kinase inhibitors, compounds that interfere with cell signaling pathways, or agents that induce apoptosis in cancer cells. The nitrile group can form key interactions within the active sites of enzymes, while the overall substitution pattern can be optimized for selectivity towards cancer-related targets.[3]

Enzyme Inhibition

The nitrile group is a known warhead for covalent inhibitors of cysteine proteases and can also participate in non-covalent interactions with various enzymes.[3] By designing derivatives of this compound that target specific enzyme active sites, it is possible to develop potent and selective inhibitors for a range of therapeutic targets, including those involved in inflammatory diseases, viral infections, and metabolic disorders.

Experimental Evaluation: Protocols for Biological Assays

A thorough evaluation of the biological activity of newly synthesized compounds is crucial for their development as therapeutic agents. The following section provides detailed protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10][11]

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (solubilized in a suitable solvent like DMSO, with the final concentration of the solvent kept low to avoid toxicity) and incubate for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).[10]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot graph "MTT_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Seed Cells in 96-well plate"]; B [label="Add Test Compounds"]; C [label="Incubate for 48-72h"]; D [label="Add MTT Reagent"]; E [label="Incubate for 4h"]; F [label="Solubilize Formazan"]; G [label="Measure Absorbance"]; H [label="Calculate IC50"];

A -> B -> C -> D -> E -> F -> G -> H; } caption: "Workflow of the in vitro cytotoxicity MTT assay."

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][12]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.[12]

-

Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The results of the biological assays should be presented clearly and concisely to allow for easy comparison of the activities of different compounds.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

| This compound | MCF-7 | 25.4 ± 2.1 |

| HeLa | 32.1 ± 3.5 | |

| Analogue 1 (3-Chloro-5-hydroxybenzonitrile) | MCF-7 | 18.9 ± 1.8 |

| HeLa | 22.5 ± 2.9 | |

| Analogue 2 (3-Amino-5-hydroxybenzonitrile) | MCF-7 | > 100 |

| HeLa | > 100 | |

| Doxorubicin (Positive Control) | MCF-7 | 0.8 ± 0.1 |

| HeLa | 1.2 ± 0.2 |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| This compound | 16 | 32 |

| Analogue 1 (3-Chloro-5-hydroxybenzonitrile) | 8 | 16 |

| Analogue 2 (3-Amino-5-hydroxybenzonitrile) | > 128 | > 128 |

| Ciprofloxacin (Positive Control) | 0.5 | 0.25 |

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its unique combination of functional groups provides a rich platform for chemical modification and the exploration of diverse biological activities. The synthetic routes outlined in this guide offer accessible pathways to the core structure and its analogues, while the detailed experimental protocols provide a framework for their biological evaluation.

Future research in this area should focus on expanding the library of derivatives through combinatorial synthesis and exploring their mechanisms of action in greater detail. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for specific therapeutic targets. Furthermore, in vivo studies will be necessary to validate the therapeutic potential of the most promising candidates identified through in vitro screening. The continued investigation of the this compound scaffold holds significant promise for the discovery of next-generation drugs to address unmet medical needs.

References

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents [patents.google.com]

- 4. Benzonitrile, 3-hydroxy- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 10. Carbon-Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones and ortho-Arylated Benzonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile - Google Patents [patents.google.com]

Quantum Chemical Calculations for 3-Hydroxy-5-nitrobenzonitrile: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical framework for the quantum chemical analysis of 3-Hydroxy-5-nitrobenzonitrile. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular characterization and property prediction. This document offers a comprehensive, step-by-step methodology, grounded in established theoretical principles, to elucidate the electronic structure, stability, and reactivity of this molecule.

Introduction: The Significance of this compound in Computational Drug Discovery

This compound is a multifaceted aromatic compound featuring a hydroxyl group, a nitro group, and a nitrile group. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science.[1] The nitro and hydroxyl groups, in particular, render it a versatile building block for the synthesis of more complex molecules, especially in the development of drugs targeting specific biological pathways.[1] Furthermore, its structural motifs are found in various compounds with notable biological activities.

Quantum chemical calculations offer a powerful, non-experimental approach to understanding the intrinsic properties of molecules like this compound at the atomic level. By solving the Schrödinger equation, or approximations thereof, we can predict a wide range of molecular characteristics that are crucial for drug design and development. These include:

-

Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

-

Electronic Properties: Understanding the distribution of electrons, which governs reactivity and intermolecular interactions.

-

Spectroscopic Signatures: Predicting spectral data (e.g., IR, UV-Vis) to aid in experimental characterization.

-

Reactivity Descriptors: Identifying sites susceptible to electrophilic or nucleophilic attack, which is vital for understanding potential metabolic pathways and designing syntheses.

This guide will walk you through a robust computational workflow for characterizing this compound, providing both the "how" and the "why" behind each step.

Foundational Computational Methodology: Selecting the Right Tools

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory and basis set. For a molecule of this nature, Density Functional Theory (DFT) presents an optimal balance of computational cost and accuracy.[2][3]

Software Selection: A variety of software packages are available for performing quantum chemical calculations. Widely used and well-validated options include Gaussian, ORCA, and GAMESS.[3] The protocols described herein are generally applicable across these platforms, with minor syntax variations.

Level of Theory: We recommend the use of the B3LYP functional . This hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, has demonstrated high efficacy for a broad range of organic molecules, including aromatic compounds with electron-withdrawing and -donating groups.[2][3]

Basis Set: The choice of basis set is critical for accurately describing the electronic distribution. For this compound, a Pople-style basis set such as 6-311++G(d,p) is highly recommended for geometry optimization and frequency calculations.[2][3] This basis set includes:

-

Diffuse functions (++) : Essential for describing the electron density far from the nucleus, which is important for anions and systems with lone pairs, such as the oxygen and nitrogen atoms in our molecule.

-

Polarization functions (d,p) : Allow for the distortion of atomic orbitals, which is crucial for accurately representing chemical bonds.

For more precise calculations of electronic properties, a larger basis set like aug-cc-pVTZ may be employed, though at a higher computational expense.

The Computational Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the quantum chemical characterization of this compound.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Hydroxy-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of a Valuable Intermediate